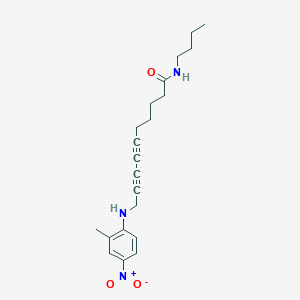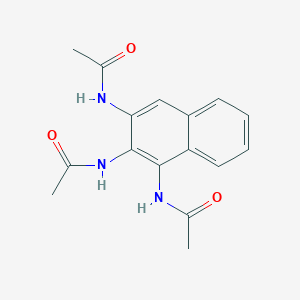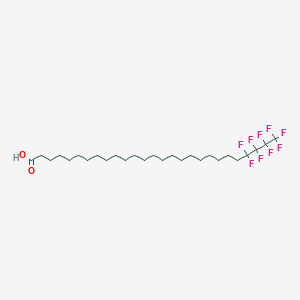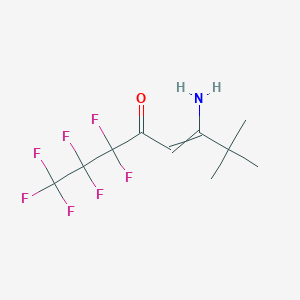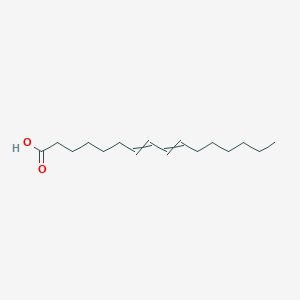![molecular formula C11H10FNO3S B15164689 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- CAS No. 200631-97-6](/img/structure/B15164689.png)
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 2-fluorophenoxyethyl group enhances its pharmacological properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with 2-(2-fluorophenoxy)ethyl bromide in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidinedione derivatives
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.
Medicine: Explored for its hypoglycemic activity and potential use in the treatment of type 2 diabetes by improving insulin resistance through peroxisome proliferator-activated receptor gamma (PPAR-γ) activation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and exerting hypoglycemic effects. Additionally, the compound’s antimicrobial and antioxidant activities are attributed to its ability to interact with various cellular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione compound with similar hypoglycemic activity.
Troglitazone: An older thiazolidinedione derivative with similar pharmacological properties but withdrawn due to hepatotoxicity.
Uniqueness
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- stands out due to the presence of the 2-fluorophenoxyethyl group, which enhances its pharmacological properties and broadens its range of applications. This unique structural feature allows for improved biological activity and selectivity compared to other thiazolidinedione derivatives .
Propiedades
Número CAS |
200631-97-6 |
|---|---|
Fórmula molecular |
C11H10FNO3S |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
5-[2-(2-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H10FNO3S/c12-7-3-1-2-4-8(7)16-6-5-9-10(14)13-11(15)17-9/h1-4,9H,5-6H2,(H,13,14,15) |
Clave InChI |
VVUWDCNUSNOQMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCCC2C(=O)NC(=O)S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


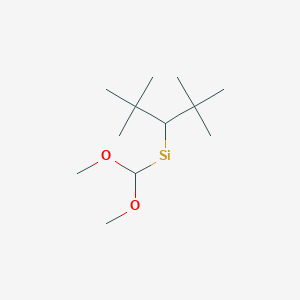
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
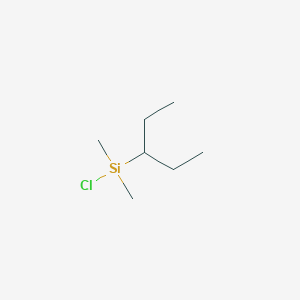
![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)

